molecular formula C8H14O B143137 5-Methyl-3-methylene-2-hexanone CAS No. 1187-87-7

5-Methyl-3-methylene-2-hexanone

Cat. No. B143137
CAS RN: 1187-87-7
M. Wt: 126.2 g/mol
InChI Key: AGMJVYMZEAWWND-UHFFFAOYSA-N
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Description

5-Methyl-3-methylene-2-hexanone is a compound that is related to various chemical species with similar structures and reactivities. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the research on closely related molecules. For instance, 5-methylhexa-1,2,4-triene-1,3-diyl is a highly delocalized triplet carbene that has been generated and studied for its structure and reactions, which may share some characteristics with 5-Methyl-3-methylene-2-hexanone due to the presence of a methyl group and a conjugated system .

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-3-methylene-2-hexanone involves various strategies. For example, 2-Hydroxy-5-methyl-3-hexanone was synthesized enantioselectively using Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation of precursors . Another method includes the Grignard reaction and oxidation starting from isovaleraldehyde and ethylmagnesium bromide . These methods indicate that the synthesis of 5-Methyl-3-methylene-2-hexanone could potentially be achieved through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-3-methylene-2-hexanone can be highly delocalized and exhibit bond length alternation, as seen in the study of 5-methylhexa-1,2,4-triene-1,3-diyl . The structure and reactivity of such molecules are often investigated using spectroscopic methods and theoretical calculations, which provide insights into the electronic distribution and stability of the molecule.

Chemical Reactions Analysis

The chemical reactivity of molecules related to 5-Methyl-3-methylene-2-hexanone has been explored in various studies. For instance, 5-methylhexa-1,2,4-triene-1,3-diyl reacts with molecular oxygen to produce carbonyl oxides and undergoes photolytic rearrangements characteristic of vinyl carbenes . Additionally, the photochemistry of 5-hexen-2-one, a molecule with a similar structure, has been studied, revealing its stability towards photolysis and the formation of various products under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-3-methylene-2-hexanone can be inferred from related compounds. For example, 2-Hydroxy-5-methyl-3-hexanone, which shares a similar backbone, has a cheese and sour milk odor . The stability and reactivity of such compounds are influenced by their molecular structure, as seen in the photochemical stability of 5-hexen-2-one . Theoretical studies also provide valuable information on the potential energy surfaces and thermal rearrangements of related molecules, which can help predict the behavior of 5-Methyl-3-methylene-2-hexanone under various conditions .

Scientific Research Applications

Enantioselective Synthesis

5-Methyl-3-methylene-2-hexanone has been used in the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone. This process involves Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation, yielding optically active products with potential applications in chemical synthesis and pharmaceuticals (Tian Hong-yu et al., 2011).

Synthesis of Characteristic Components

The compound is also a key ingredient in synthesizing 2-hydroxy-5-methyl-3-hexanone, a characteristic component of eucalyptus honeys. This synthesis typically involves oxidation processes starting from isovaleraldehyde and can produce compounds with distinct odors, such as cheese and sour milk (Hongyu Tian et al., 2011).

Thermal Stability Studies

Studies on the thermal stability of ketones, including 5-Methyl-hexanone-2, have been conducted. These involve the decomposition mechanisms of these compounds in high-temperature environments, contributing to a better understanding of their behavior under extreme conditions (W. Tsang, 1984).

Photochemical Research

Research into the photochemical properties of 5-Methyl-2-hexanone and similar compounds has revealed insights into triplet 1,4-biradicals. These studies are crucial for understanding the reaction mechanisms and behavior of these compounds under light exposure (I. Naito, 1983).

Antimicrobial Activity

5-Methyl-2-hexanone derivatives have been synthesized and evaluated for their antimicrobial activity, showing selective inhibition against microorganisms like m-tuberculosis (V. Patil et al., 2002).

Reaction Kinetics with Chlorine Atoms

Studies on the reactions of chlorine atoms with various ketones, including 5-Methyl-2-hexanone, provide insights into their reaction kinetics and potential environmental impacts. This research is significant for understanding atmospheric chemistry and pollution mitigation (C. Cuevas et al., 2004).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5-Methyl-3-methylene-2-hexanone . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

5-methyl-3-methylidenehexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJVYMZEAWWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152214
Record name 5-Methyl-3-methylene-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-methylene-2-hexanone

CAS RN

1187-87-7
Record name 5-Methyl-3-methylene-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-methylene-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CF Forney, S Qiu, MA Jordan, D McCarthy, S Fillmore - Foods, 2022 - mdpi.com
The flavor of blueberry fruit products is an important parameter determining consumer satisfaction. Wild lowbush blueberries are primarily processed into products, but their flavor …
Number of citations: 7 www.mdpi.com
DR Scott - Analytica chimica acta, 1991 - Elsevier
MAXMASS, the highest mass with an intensity of 5% of the base peak in a low-resolution mass spectrum, has been found to be linearly correlated with the true molecular weights of 400 …
Number of citations: 20 www.sciencedirect.com
DR Scott - Chemometrics and intelligent laboratory systems, 1991 - Elsevier
Scott, DR, 1991. Improved method for estimating molecular weights of volatile organic compounds from low resolution mass spectra. Chemometrics and Intelligent Laboratory Systems, …
Number of citations: 16 www.sciencedirect.com
DR Scott - Analytica chimica acta, 1994 - Elsevier
A fast, personal-computer based method of estimating molecular weights of organic compounds from low resolution mass spectra has been redesigned and implemented with a rule-…
Number of citations: 11 www.sciencedirect.com
RA Cormier, WL Schreiber… - Journal of the American …, 1973 - ACS Publications
… 5- Methyl-3-methylene-2-hexanone (2). A mixture of formaldehyde (36.6 g of 37% aqueous solution, 0.25 mol), diethylamine hydrochloride (27.2 g, 0.25 mol), 5-methyl-2-hexanone (…
Number of citations: 58 pubs.acs.org
宮腰哲雄, 大道弘昭, 斎藤鐘次郎 - 日本化学会誌(化学と工業化学), 1980 - jstage.jst.go.jp
トリフェニルホスフィン触媒の存在における 3-ブテン-2-オンとアルデヒド類 [1] の反応について研究した. 3-ブテン-2-オンとイソブチルアルデヒド [1e] の反応ではアルドール型付加反応生成物として 4-…
Number of citations: 6 www.jstage.jst.go.jp

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